molecular formula C20H40N2 B8405319 1,10-Dicyclopentyldecane-1,10-diamine CAS No. 70741-90-1

1,10-Dicyclopentyldecane-1,10-diamine

Cat. No.: B8405319
CAS No.: 70741-90-1
M. Wt: 308.5 g/mol
InChI Key: ITXCDTITYTYAFD-UHFFFAOYSA-N
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Description

1,10-Dicyclopentyldecane-1,10-diamine is a long-chain aliphatic diamine featuring two cyclopentyl substituents at the terminal positions of a decane backbone. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, polymer science, and pharmaceutical formulation.

Properties

CAS No.

70741-90-1

Molecular Formula

C20H40N2

Molecular Weight

308.5 g/mol

IUPAC Name

1,10-dicyclopentyldecane-1,10-diamine

InChI

InChI=1S/C20H40N2/c21-19(17-11-7-8-12-17)15-5-3-1-2-4-6-16-20(22)18-13-9-10-14-18/h17-20H,1-16,21-22H2

InChI Key

ITXCDTITYTYAFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CCCCCCCCC(C2CCCC2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: N,N'-Dibenzylethylenediamine

N,N'-Dibenzylethylenediamine (DBED), used in benzathine penicillin formulations , shares a diamine core but differs in substituents (benzyl vs. cyclopentyl) and chain length (ethane vs. decane). Key comparisons include:

  • Solubility : DBED forms water-soluble salts with penicillin, whereas the longer decane chain and cyclopentyl groups in the target compound may favor lipid solubility, limiting pharmaceutical use but enhancing utility in hydrophobic matrices.
  • Coordination Chemistry : DBED acts as a bidentate ligand, but the extended decane chain in 1,10-dicyclopentyldecane-1,10-diamine could enable polydentate binding, accommodating higher-coordination-number metal ions (e.g., UO₂²⁺), addressing limitations seen in PMBP-based systems .

Chelating Agents: 4-Acylpyrazolinones (PMBP)

1-Phenyl-3-methyl-4-benzoylpyrazolinone (PMBP) is a β-diketone analog used for lanthanide/actinide extraction . Contrasts with this compound include:

  • Coordination Mode: PMBP binds via keto-enol tautomerism, forming six-membered chelate rings, while the diamine’s NH₂ groups enable simpler Lewis base interactions.
  • Metal Selectivity : PMBP struggles with uranyl ions due to water participation in coordination, reducing extraction efficiency. The diamine’s flexible backbone and multiple binding sites could displace water, improving uranyl affinity.

Data Tables

Table 1. Physicochemical Properties of Selected Diamines

Property This compound N,N'-Dibenzylethylenediamine PMBP
Molecular Weight (g/mol) ~308 (estimated) 240.34 278.33
Solubility Likely hydrophobic Water-soluble as salts Organic solvents
Coordination Sites 2–4 (polydentate potential) 2 (bidentate) 2 (β-diketone)
Applications Polymer crosslinkers, metal extraction Pharmaceutical salts Lanthanide extraction

Table 2. Performance in Metal Extraction

Compound Uranyl (UO₂²⁺) Efficiency Lanthanide Efficiency Stability in Aqueous Media
This compound Hypothetically high Moderate High (steric shielding)
PMBP Low (due to hydration) High Moderate

Research Findings

  • Analytical Characterization : Spectral techniques like NMR (δH, δC) and IR (vmax) are critical for verifying structure, particularly cyclopentyl proton environments (δH ~4.40–4.61 ppm for CH₂ groups).

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